(2-甲基-5-(三氟甲基)吡啶-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

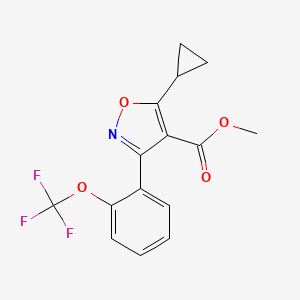

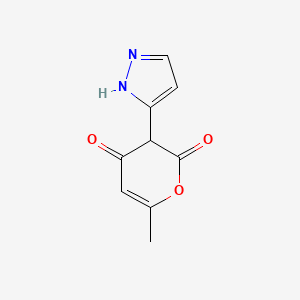

“(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field . It is slightly soluble in water .

Synthesis Analysis

The primary method for the synthesis of boronic acids, such as “(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular formula of “(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is C6H5BF3NO2 . Its molecular weight is 190.916 g/mol . The InChI Key is BNTIPMNMTIAWIW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is slightly soluble in water . It should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents .科学研究应用

合成和结构研究

-

合成过程:类似硼酸的合成过程,例如 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid,已经过探索,强调反应条件和产品纯度的优化 (Liu Guoqua, 2014)。

-

比色传感:与所讨论化合物相关的吡啶硼烷已被用于氟离子的比色开启传感,展示了在化学检测应用中的潜力 (Wade & Gabbaï, 2009)。

-

配合物形成:已经对涉及类似硼酸与含氮化合物配合物的研究进行了研究,突出了它们的反应性和在茂金属活化中的潜力 (Focante et al., 2006)。

化学反应性和应用

-

反应性研究:已经分析了类似于所讨论化合物的吡啶硼酸的反应性,提供了对其化学行为和作为基于有机硼的化学传感器的潜力的见解 (Iwatsuki et al., 2012)。

-

新型合成方法:已经对新型卤代吡啶硼酸的合成进行了研究,包括与所讨论化合物相关的合成方法,以促进创建新的吡啶库 (Bouillon et al., 2002; Bouillon et al., 2003)。

-

Suzuki 交叉偶联反应:已经对将吡啶硼酸用于 Suzuki-Miyaura 交叉偶联反应的研究进行了研究,这与所讨论的化合物有关,以创建功能化的杂芳基吡啶衍生物 (Smith et al., 2008)。

-

光学传感应用:已经探索了基于吡啶-硼三氟化物配合物的(与目标化合物密切相关)光学传感器的开发,用于检测乙腈中微量的水分 (Tsumura et al., 2020)。

-

电池电解质添加剂:吡啶-硼三氟化物配合物已被开发为锂离子电池的新型电解质添加剂,在高压/高温应用中显示出显着的潜力 (Nie et al., 2015)。

安全和危害

作用机制

Target of Action

The primary target of the compound (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for creating complex organic compounds .

Action Environment

The action of the compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups, which contributes to the success of the reaction . The compound is also generally environmentally benign .

属性

IUPAC Name |

[2-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c1-4-6(8(13)14)2-5(3-12-4)7(9,10)11/h2-3,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJILMIUARIVXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1C)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

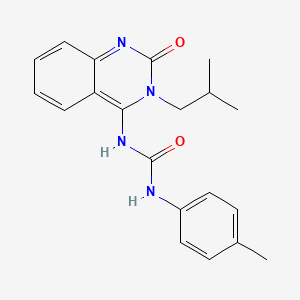

![1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide](/img/structure/B2816291.png)

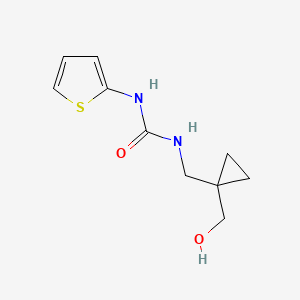

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)

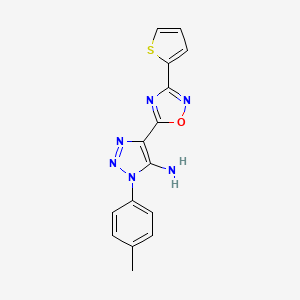

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)

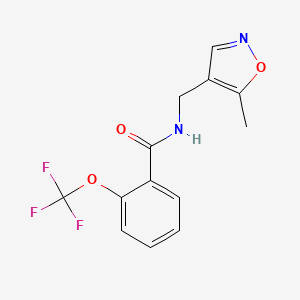

![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)